molecular formula C20H24ClN3O4S B2452358 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-62-7

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2452358
CAS RN: 897610-62-7
M. Wt: 437.94
InChI Key: QTPSYECYTRWZQE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which is a protein kinase involved in the regulation of various cellular processes such as immune response, inflammation, and cell survival.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in cognitive and emotional processes.

Mode of Action

The compound acts as a ligand for the D4 receptor, meaning it binds to the receptor and triggers a response . This interaction can lead to changes in the cell’s activity, altering the transmission of signals in the brain.

Pharmacokinetics

The compound’s solubility in DMSO is 22 mg/mL, but it is insoluble in water , which may affect its bioavailability.

Result of Action

The binding of the compound to the D4 receptor can lead to a variety of cellular effects. For instance, it can influence the activity of neurons in the brain, potentially affecting mood, behavior, and cognition . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and its interaction with the D4 receptor.

properties

IUPAC Name

4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSYECYTRWZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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